molecular formula C8H15ClN2 B7906424 [Cyano(cyclohexyl)methyl]azanium;chloride

[Cyano(cyclohexyl)methyl]azanium;chloride

Cat. No.: B7906424
M. Wt: 174.67 g/mol
InChI Key: YMQVTKLZGTXZKQ-UHFFFAOYSA-N
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Description

[Cyano(cyclohexyl)methyl]azanium;chloride is a chemical compound that features a cyano group (–CN) attached to a cyclohexylmethyl group, which is further bonded to an azanium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyano(cyclohexyl)methyl]azanium;chloride typically involves the reaction of cyclohexylmethylamine with a cyanating agent under controlled conditions. One common method is the reaction of cyclohexylmethylamine with cyanogen chloride (ClCN) in the presence of a suitable solvent and catalyst. The reaction is carried out at low temperatures to prevent decomposition of the cyanogen chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters are crucial for ensuring consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

[Cyano(cyclohexyl)methyl]azanium;chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [Cyano(cyclohexyl)methyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various nucleophilic addition reactions. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

[cyano(cyclohexyl)methyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h7-8H,1-5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQVTKLZGTXZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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